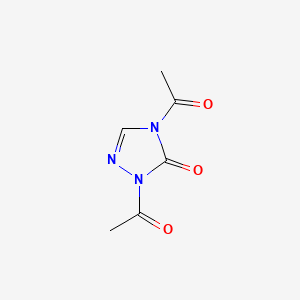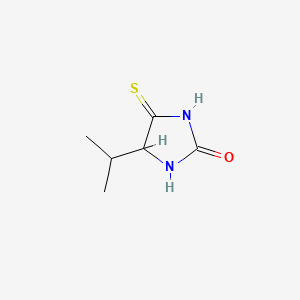
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone can be achieved through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the decarboxylation of 1,2,4-triazol-3-one-5-carboxylic acid . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.
化学反応の分析
Types of Reactions: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone has a broad range of applications in scientific research:
作用機序
The mechanism of action of 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial cells, disrupting essential metabolic processes . The compound’s structure allows it to form strong hydrogen bonds and interact with various biological targets, enhancing its efficacy .
類似化合物との比較
1,2,3-Triazole: Another member of the triazole family, known for its stability and biological activity.
3,5-Diacetyl-1,2,4-triazol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: 1,1'-(5-Oxo-1H-1,2,4-triazole-1,4(5H)-diyl)diethanone stands out due to its specific acetyl groups at positions 2 and 4, which influence its chemical reactivity and biological activity. This unique structure allows for targeted modifications and the development of derivatives with tailored properties .
特性
CAS番号 |
131426-05-6 |
|---|---|
分子式 |
C6H7N3O3 |
分子量 |
169.14 |
IUPAC名 |
2,4-diacetyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C6H7N3O3/c1-4(10)8-3-7-9(5(2)11)6(8)12/h3H,1-2H3 |
InChIキー |
OYOIIBZSVCHGIL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NN(C1=O)C(=O)C |
同義語 |
3H-1,2,4-Triazol-3-one, 2,4-diacetyl-2,4-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)





![[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-6-hydroxy-7,11-dimethyl-9,16-dioxo-4-prop-1-en-2-yl-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-5-yl] acetate](/img/structure/B588713.png)
